(1R)-1-pyrimidin-2-ylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bond Effect and Molecular Structure Investigation
A study by Mansour and Ghani (2013) investigated the hydrogen-bond effect, spectroscopic, and molecular structure of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), utilizing techniques like FTIR, NMR, and MS, alongside DFT/B3LYP and HF methods. This research highlighted the stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed through natural bond orbital (NBO) analysis. Such investigations contribute to understanding the electronic structures and potential biological activities of related compounds (Mansour & Ghani, 2013).
Discovery and Synthesis of Sigma-1 Receptor Antagonists
Lan et al. (2014) focused on the discovery and synthesis of new pyrimidines as potent sigma-1 receptor (σ1R) antagonists, demonstrating significant antineuropathic pain activity. This work underscores the critical role of the pyrimidine scaffold and basic amine for activity, contributing to the development of novel drugs for treating neuropathic pain (Lan et al., 2014).
Novel Inhibitors of the Fibroblast Growth Factor Receptor
Research by Guagnano et al. (2011) optimized a series of N-aryl-N'-pyrimidin-4-yl ureas to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. This study is pivotal in the development of anticancer agents, demonstrating the therapeutic potential of such compounds in cancer treatment (Guagnano et al., 2011).
Aldose Reductase Inhibitors with Antioxidant Activity
La Motta et al. (2007) synthesized 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase (ALR2) inhibitors, displaying significant activity and antioxidant properties. This research supports the development of treatments for conditions associated with oxidative stress and aldose reductase activity, such as diabetic complications (La Motta et al., 2007).
Synthesis and Biological Evaluation of Novel Compounds
The synthesis and evaluation of various pyrimidine derivatives for potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects, highlight the broad application scope of such compounds in medicinal chemistry and drug development. Studies have focused on structural modifications to enhance activity and understand the mechanisms of action, contributing to the discovery of new therapeutic agents (El-Sayed et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.